molecular formula C10H14N2 B11753140 (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B11753140
M. Wt: 162.23 g/mol
InChI Key: HCOWPHZNMIYZAN-VIFPVBQESA-N
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Description

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine, often referred to as (S)-Me-CAMPY, is a chiral diamine building block of significant interest in chemical synthesis and pharmaceutical research. Its primary application is as a ligand in transition metal-catalyzed asymmetric reactions . When complexed with metals such as rhodium or iridium, this compound forms effective catalysts for Asymmetric Transfer Hydrogenation (ATH), a key method for producing enantiomerically enriched amines, which are pivotal intermediates in the synthesis of bioactive alkaloids and pharmaceuticals . The steric and electronic properties imparted by the 2-methyl substituent on the tetrahydroquinoline scaffold can significantly influence the reactivity and enantioselectivity of the resulting metal complex . Beyond catalysis, this chiral scaffold is a privileged structure in medicinal chemistry. It serves as a core component in the development of novel anticancer agents . Research has demonstrated that derivatives based on the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine structure exhibit potent antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The specific stereochemistry of the compound is critical for its biological function, with the (S)-enantiomer showing distinct interactions with cellular targets. Studies indicate that the most active enantiomers can induce mitochondrial membrane depolarization and elevate intracellular reactive oxygen species (ROS) production, triggering cancer cell death . Furthermore, this structural motif is found in potent and selective small-molecule inhibitors of chemokine receptor CXCR4, a promising target for inhibiting cancer progression . The compound is supplied for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(8S)-3-methyl-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3/t9-/m0/s1

InChI Key

HCOWPHZNMIYZAN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C([C@H](CCC2)N)N=C1

Canonical SMILES

CC1=CC2=C(C(CCC2)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a quinoline derivative followed by selective functionalization. For instance, the reduction of 3-methylquinoline can be achieved using hydrogenation in the presence of a palladium catalyst. Subsequent amination at the 8th position can be carried out using reagents such as ammonia or amines under high-pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are optimized for large-scale production, often using fixed-bed reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring, potentially leading to fully saturated amine derivatives.

    Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Ammonia (NH₃), primary and secondary amines

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

Anticancer Properties
Research indicates that (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized a library of 8-substituted derivatives and tested them against human cancer cells including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . The most active compounds demonstrated IC50 values as low as 0.6 µM, indicating potent cytotoxic effects .

Mechanism of Action
The mechanism by which these compounds exert their effects includes inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production in cancer cells . This suggests that the compound may interfere with cellular metabolism and promote apoptosis in malignant cells.

Synthesis and Derivatives

Synthetic Pathways
this compound can be synthesized through various methods involving the modification of existing tetrahydroquinoline structures. For example, the synthesis often begins with 8-amino derivatives that undergo transformations to introduce the methyl group at the 3-position . The detailed procedures for synthesizing these compounds are documented in patent literature and scientific articles.

Chiral Variants
The chirality of this compound plays a crucial role in its biological activity. Studies have shown that different enantiomers can exhibit distinct pharmacological profiles. For example, specific enantiomers were found to have varying degrees of cytotoxicity against cancer cell lines .

Pharmacological Applications

Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Certain derivatives have shown promise as anti-leishmanial agents, indicating their potential use in treating parasitic infections .

Metal Catalysis
Recent studies have also investigated the use of this compound as a chiral ligand in metal-catalyzed reactions. These applications highlight the compound's versatility beyond medicinal chemistry into areas such as organic synthesis and catalysis .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAntiproliferative effectsCompounds showed IC50 values ranging from 0.6 µM to higher depending on the cell line tested .
Synthesis of Chiral DerivativesSynthesis pathwaysVarious synthetic routes were established for producing enantiomerically pure compounds .
Antimicrobial EvaluationAnti-leishmanial activityCertain derivatives exhibited significant activity against Leishmania species .

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

  • Substituent Position: 3-Methyl vs. 2-Methyl: The methyl group at position 3 (hypothetical) on the benzene ring may influence electronic and steric effects differently than the 2-methyl substituent (Me-CAMPY) on the pyridine ring. In catalysis, Me-CAMPY’s 2-methyl group enhances steric control in metal-ligand coordination, improving enantioselectivity in asymmetric transfer hydrogenation (ATH) .
  • Stereochemistry: Enantiomers of 2-methyl derivatives exhibit distinct biological activities. For example, (R)-2-methyl analogs show higher cytotoxicity in ovarian carcinoma (A2780) cells (IC50 5.4 µM) than (S)-enantiomers (IC50 17.2 µM) .

Pharmacological Properties

  • LogP and Solubility: Methylated derivatives (e.g., Me-CAMPY) exhibit higher lipophilicity (LogP ~2.5) than non-methylated CAMPY (LogP ~1.8), influencing membrane permeability .
  • Synthesis Challenges : Racemic 2-methyl derivatives require enzymatic dynamic kinetic resolution (DKR) for enantiopure synthesis, achieving >98% chiral purity .

Biological Activity

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chiral organic compound belonging to the tetrahydroquinoline class. Its structure includes a quinoline ring system with significant pharmacological potential, particularly in cancer therapy and as an antagonist for the CXCR4 receptor implicated in various diseases.

  • Molecular Formula : C10H14N2
  • Structure : Contains a methyl group at the 3-position and an amino group at the 8-position.
  • Chirality : The compound's chiral nature enhances its biological activity and specificity toward various targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • CXCR4 Antagonism : It acts as an antagonist to the CXCR4 receptor, which is overexpressed in many cancers and involved in HIV infections .
  • Cell Cycle Modulation : The compound influences cell cycle phases and induces oxidative stress in cancer cells, contributing to its anti-cancer properties .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Carcinoma)17.2Induces ROS production and mitochondrial depolarization
HT-29 (Colorectal Cancer)5.4Inhibits cell proliferation via CXCR4 antagonism
MSTO-211H (Mesothelioma)36.0Modulates cell cycle phases

Case Studies

  • CXCR4 Inhibition :
    • A study demonstrated that this compound effectively inhibited CXCR4-mediated signaling pathways, leading to reduced cancer cell migration and invasion .
  • Oxidative Stress Induction :
    • In experiments with ovarian carcinoma cells (A2780), the compound was shown to induce significant oxidative stress, resulting in apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5,6,7,8-Tetrahydroquinolin-8-amineLacks methyl substitution at C3Moderate activity against certain cancer cell lines
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amineMethyl group at C2Potential anti-inflammatory properties
4-Methyl-5,6,7,8-tetrahydroquinolinMethyl substitution at C4Less potent against CXCR4 compared to (S)-3-methyl

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